molecular formula C23H37NO7 B12306345 Carmichaenine B

Carmichaenine B

Cat. No.: B12306345
M. Wt: 439.5 g/mol
InChI Key: IVNCQHJFFGCDLK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Carmichaenine B is typically isolated from natural sources rather than synthesized chemically. The isolation process involves extracting the aerial parts of Aconitum carmichaeli using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The extract is then subjected to various chromatographic techniques to purify this compound.

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with its synthesis. Most of the available this compound is obtained through extraction from natural sources.

Chemical Reactions Analysis

Types of Reactions

Carmichaenine B, like other diterpenoid alkaloids, can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of this compound.

Scientific Research Applications

Carmichaenine B has been the subject of various scientific studies due to its significant biological activities. Some of its applications include:

Mechanism of Action

The exact mechanism of action of Carmichaenine B is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. These may include modulation of signaling pathways, inhibition of specific enzymes, and interactions with cellular receptors. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Carmichaenine B is part of a group of C19-diterpenoid alkaloids isolated from Aconitum carmichaeli. Similar compounds include:

  • Carmichaenine A
  • Carmichaenine C
  • Carmichaenine D
  • Carmichaenine E
  • 14-Benzoylneoline
  • Neoline
  • 10-Hydroxyneoline
  • Neolinine
  • Songoramine
  • Songorine

Compared to these similar compounds, this compound is unique due to its specific molecular structure and the distinct biological activities it exhibits.

Properties

Molecular Formula

C23H37NO7

Molecular Weight

439.5 g/mol

IUPAC Name

11-ethyl-13-(hydroxymethyl)-6,18-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol

InChI

InChI=1S/C23H37NO7/c1-4-24-9-20(10-25)6-5-13(26)23-18(20)16(31-3)14(19(23)24)21(28)8-12(30-2)11-7-22(23,29)17(21)15(11)27/h11-19,25-29H,4-10H2,1-3H3

InChI Key

IVNCQHJFFGCDLK-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4(C5C6O)O)OC)O)OC)O)CO

Origin of Product

United States

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